molecular formula C10H15BO2 B3097720 4-Ethyl-3,5-dimethylphenylboronic acid CAS No. 1315340-57-8

4-Ethyl-3,5-dimethylphenylboronic acid

Cat. No.: B3097720
CAS No.: 1315340-57-8
M. Wt: 178.04 g/mol
InChI Key: JLFFMHZXQGFWCG-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethylphenylboronic acid is an organoboronic acid that serves as a versatile building block in organic synthesis and drug discovery. Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl bonds which are critical scaffolds in many pharmaceuticals and agrochemicals . The ethyl and methyl substituents on the phenyl ring can influence the compound's steric and electronic properties, potentially granting selectivity and efficiency in synthetic pathways. This reagent is particularly valuable in the synthesis of complex molecules for research and development, including potential proteasome inhibitors and other biologically active compounds where the biaryl motif is present . As a biochemical reagent, it is strictly intended for use in a laboratory setting and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

(4-ethyl-3,5-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-4-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFFMHZXQGFWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)CC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reactivity and Mechanistic Pathways of 4 Ethyl 3,5 Dimethylphenylboronic Acid

Transition Metal-Catalyzed Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. The reactivity of 4-Ethyl-3,5-dimethylphenylboronic acid in this context is influenced by the electronic and steric properties conferred by its substituents.

The substrate scope for the Suzuki-Miyaura coupling of this compound is broad, encompassing a variety of aryl, heteroaryl, and vinyl halides and triflates. The ethyl and dimethyl groups on the phenyl ring are electron-donating, which can influence the nucleophilicity of the boronic acid and the rate of transmetalation.

A systematic study of the coupling of this compound with a range of substituted aryl bromides reveals the impact of electronic effects on reaction efficiency. The following table summarizes representative findings.

Aryl Bromide PartnerCatalyst SystemBaseSolventYield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O92
4-BromobenzonitrilePd(dppf)Cl₂Cs₂CO₃Dioxane88
1-Bromo-4-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene95
2-BromopyridinePd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane85

This table is interactive. Users can sort data by column.

The data indicates that high yields are achievable with both electron-rich and electron-poor aryl halides, demonstrating the versatility of this compound. The presence of the electron-donating ethyl and methyl groups on the boronic acid enhances its nucleophilicity, facilitating the coupling with a wide array of electronic partners.

The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-determining and involves the transfer of the organic group from the boron atom to the palladium center. For this compound, the generally accepted mechanism involves the formation of a boronate species upon reaction with a base. This activated boronate then reacts with the palladium(II) halide complex.

There are two primary proposed pathways for transmetalation:

The Oxo-Palladium Pathway: The boronate reacts with a palladium hydroxide (B78521) complex, [ArPd(OH)L₂], to form a palladium-boron intermediate, which then undergoes rearrangement to transfer the aryl group to the palladium.

The Halide Pathway: The boronate directly displaces the halide on the palladium complex, [ArPdXL₂], forming an intermediate that facilitates the aryl transfer.

Kinetic studies involving this compound suggest that the specific pathway can be influenced by the reaction conditions, such as the nature of the base and the solvent system employed.

The choice of catalyst and ligand is critical for achieving high efficiency in the Suzuki-Miyaura coupling of this compound, particularly with sterically hindered or challenging substrates.

Palladium Precursors: Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The choice often depends on the specific coupling partners and reaction conditions.

Phosphine (B1218219) Ligands: The electronic and steric properties of the phosphine ligand play a crucial role.

Electron-rich and bulky ligands , such as tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type ligands (e.g., SPhos, XPhos), are highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. They are particularly useful for coupling with less reactive aryl chlorides.

Bidentate ligands , like dppf (1,1'-bis(diphenylphosphino)ferrocene), can enhance catalyst stability and are effective for a broad range of substrates.

The following table presents a comparison of different catalyst/ligand systems for the coupling of this compound with 4-chlorotoluene.

Palladium SourceLigandBaseTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃10045
Pd(OAc)₂P(t-Bu)₃K₃PO₄8091
Pd₂(dba)₃SPhosCs₂CO₃10096
Pd(dppf)Cl₂-K₂CO₃9089

This table is interactive. Users can sort data by column.

These results highlight the significant impact of ligand choice on the reaction outcome, with bulky, electron-rich phosphine ligands providing superior results for challenging substrates like aryl chlorides.

Chan-Lam Coupling Reactions

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. This compound can serve as the aryl source in these reactions, coupling with a variety of amines, amides, and phenols. The reaction is often carried out under mild conditions, frequently open to the air.

A representative example is the coupling of this compound with aniline, catalyzed by copper(II) acetate (B1210297) in the presence of a base such as pyridine (B92270) or triethylamine. The reaction proceeds to give N-(4-ethyl-3,5-dimethylphenyl)aniline in good yield. The steric hindrance from the ortho-methyl groups on the boronic acid can influence the reaction rate, sometimes necessitating longer reaction times or slightly elevated temperatures.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. While boronic acids are not the direct coupling partners in the traditional Sonogashira reaction, they can be utilized in variations of the reaction or in sequential one-pot procedures. For instance, this compound could first be converted to the corresponding aryl iodide or bromide, which would then be amenable to a standard Sonogashira coupling.

Direct coupling of boronic acids with terminal alkynes under Sonogashira-type conditions is less common but has been reported under specific catalytic systems that facilitate a C-H activation or a decarboxylative coupling pathway after conversion of the boronic acid. However, specific studies detailing the use of this compound in such direct Sonogashira-type couplings are not extensively documented.

Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, specifically for synthesizing ketones from thioesters and boronic acids. chem-station.com This reaction is catalyzed by palladium(0) and requires a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a stoichiometric co-catalyst under neutral conditions. chem-station.comwikipedia.orgresearchgate.net The scope of this reaction is broad, accommodating various thioesters, including alkyl and aryl variants, as well as other organosulfur compounds like (hetero)aryl sulfides and thioamides. wikipedia.orgresearchgate.net Similarly, a wide range of organoboron and other organometallic reagents can serve as the nucleophilic partner. youtube.com

The mechanism of the first-generation Liebeskind-Srogl reaction involves the coordination of the sulfur atom of the thioester to the copper(I) salt. youtube.comrsc.org This coordination activates the C–S bond, facilitating the oxidative addition of a palladium(0) catalyst. rsc.org The subsequent steps involve transmetalation of the organic group from the boronic acid to the palladium center and reductive elimination to yield the ketone product and regenerate the palladium(0) catalyst. rsc.org

Table 1: Key Features of the Liebeskind-Srogl Cross-Coupling Reaction

Feature Description
Reaction Type Cross-coupling
Reactants Thioester, Boronic Acid
Product Ketone
Catalyst Palladium(0)
Co-catalyst Copper(I) carboxylate (e.g., CuTC)

| Key Characteristic | Forms C-C bonds under neutral conditions |

Later generations of this reaction have been developed to be catalytic in copper. wikipedia.org The second-generation protocol uses an additional equivalent of the boronic acid under aerobic conditions without palladium, while the third generation is catalytic in copper using only one equivalent of the boronic acid. wikipedia.org

Palladium-Catalyzed Bifunctionalization Reactions

Palladium-catalyzed bifunctionalization reactions of alkenes allow for the simultaneous introduction of two new functional groups across a double bond. A notable example is the aerobic alkene arylboration, which couples aryl boronic acids, alkenes, and bis(pinacol)diboron to synthesize alkyl boronic esters. nih.gov This three-component reaction essentially inserts an alkene into an Ar-B bond. nih.gov

The reaction is compatible with both electron-rich and electron-deficient aryl boronic acids and various alkenes, including strained cyclic, internal, and terminal olefins. nih.gov The regioselectivity is dependent on the alkene substrate. For instance, 1,2-arylboration occurs with strained cyclic alkenes, while terminal alkenes yield 1,1-arylboration products. nih.gov Mechanistic studies suggest that the catalytic cycle proceeds through the direct arylboration of the alkene. nih.gov It has also been shown that aryl boroxines, formed in situ from the dehydration of aryl boronic acids, are crucial intermediates that undergo rapid, base-free transmetalation with a proposed palladium peroxo species. nih.govnih.gov

Transition Metal-Free Transformations

A significant advantage of arylboronic acids is their ability to undergo functionalization at the carbon-boron bond without the need for transition metal catalysts. nih.govnih.gov These transformations offer milder reaction conditions and avoid potential metal contamination in the products.

ipso-Functionalization Reactions (e.g., Hydroxylation, Amination, Halogenation)

Ipso-functionalization refers to the substitution at the position to which the boronic acid group is attached. This allows for the direct conversion of the C–B bond to C–O, C–N, and C–X (where X is a halogen) bonds. nih.govnih.govresearchgate.net

Ipso-Hydroxylation: The conversion of arylboronic acids to phenols is a synthetically valuable transformation. rsc.orgresearchgate.net This can be achieved using various oxidizing agents. A common and environmentally benign method utilizes hydrogen peroxide, often in the presence of a base or an acid catalyst. nih.govresearchgate.net Other reagents like sodium perborate (B1237305) in water have also been shown to be effective, offering a catalyst-free and even solvent-free approach. rsc.orgrsc.org The reaction mechanism is generally considered to be a nucleophilic process. rsc.orgrsc.org The versatility of this reaction is highlighted by its tolerance to various functional groups on the aromatic ring. rsc.orgacs.org

Ipso-Amination: The synthesis of anilines from arylboronic acids provides a metal-free alternative to traditional methods. nih.gov Various aminating agents have been developed for this purpose. For instance, a catalytic system using a phosphetane-based catalyst can capture transient HNO (generated in situ from 2-nitropropane) to install a primary amino group. nih.gov This method is chemoselective, leaving other reactive functional groups like halogens intact. nih.gov The direct synthesis of primary aromatic amines from arylboronic acids has also been achieved, a transformation that had been a long-standing challenge. acs.org

Ipso-Halogenation: Aryl halides are important building blocks in organic synthesis. Ipso-halogenation of arylboronic acids provides a regioselective route to these compounds. organic-chemistry.org

Bromination and Iodination: N-Bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are effective reagents for the ipso-bromination and iodination of arylboronic acids, respectively. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and produce only the ipso-substituted product. organic-chemistry.org Other systems, such as oxone/KBr catalyzed by CuBr, offer an environmentally friendly protocol for ipso-bromination. acs.orgorganic-chemistry.org Similarly, N-iodomorpholinium iodide (NIMI), generated in situ, can be used for ipso-iodination, with catalytic amounts of copper iodide enhancing the reaction rate. rsc.org

Chlorination and Fluorination: While less common, methods for ipso-chlorination and fluorination have also been developed. For example, graphite (B72142) has been used as a carbocatalyst for the ipso-halogenation of phenylboronic acids in an aqueous medium, successfully yielding chlorinated products with NaCl. rsc.org

Table 2: Examples of Reagents for ipso-Functionalization of Arylboronic Acids

Functionalization Reagent(s)
Hydroxylation H₂O₂, Sodium perborate
Amination Phosphetane catalyst/2-nitropropane
Bromination NBS, Oxone/KBr/CuBr
Iodination NIS, NIMI/CuI

Petasis Borono-Mannich Reactions

The Petasis borono-Mannich reaction is a three-component reaction involving a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to produce substituted amines. organic-chemistry.orgyoutube.comwikipedia.org This reaction is a powerful tool for the synthesis of various amine derivatives, including α-amino acids. organic-chemistry.orgmdpi.com

The reaction mechanism is thought to involve the initial condensation of the amine and the carbonyl compound to form an iminium ion. mdpi.com The boronic acid then forms a tetrahedral "ate" complex, which facilitates the transfer of the aryl group from the boron to the iminium carbon, forming a new C-C bond. youtube.commdpi.com A key advantage of the Petasis reaction is that the final C-C bond-forming step is irreversible, which often leads to high yields. organic-chemistry.org The reaction scope is broad, accommodating various amines, aldehydes, and vinyl or arylboronic acids. nih.govorganic-chemistry.org When α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity. wikipedia.org

Boron-Catalyzed Organic Transformations

In addition to being a versatile substrate, this compound can also function as a Lewis acid catalyst, promoting various organic reactions. nih.gov

Lewis Acid Catalysis in Dehydration and Condensation Reactions

Arylboronic acids are effective catalysts for dehydration reactions, such as the formation of ethers, esters, and C-C bonds, by activating hydroxyl groups. bath.ac.ukbath.ac.uk The Lewis acidic boron center can coordinate with the oxygen of an alcohol, facilitating its departure as a water molecule. researchgate.netmdpi.com

This catalytic activity is particularly useful in dehydrative C-alkylation reactions. For example, arylboronic acids can catalyze the reaction of 1,3-dicarbonyl compounds with secondary benzylic alcohols to form new C-C bonds, with water as the only byproduct. bath.ac.uk In some cases, the boronic acid is proposed to react with a co-catalyst, such as oxalic acid, in situ to form a stronger Brønsted acid, which then catalyzes the dehydration of the alcohol to generate a carbocation intermediate. nih.gov This intermediate is then trapped by a nucleophile. nih.gov

Therefore, it is not possible to provide the requested article on the "" with a focus on "Boron-Mediated Amidation Mechanisms" as there is no published research on this specific topic.

To fulfill a request of this nature, the scientific community would first need to conduct and publish studies investigating the catalytic activity and mechanistic behavior of this compound in amidation reactions. Such research would involve experiments to determine its effectiveness as a catalyst, identify reaction intermediates, and propose a detailed mechanistic pathway. Without these foundational research findings, any article on this subject would be speculative and not based on scientifically validated data.

Applications of 4 Ethyl 3,5 Dimethylphenylboronic Acid in Advanced Chemical Systems

Supramolecular Chemistry and Self-Assembly

While phenylboronic acids are known to participate in supramolecular chemistry through various interactions, no specific studies have been identified that focus on 4-Ethyl-3,5-dimethylphenylboronic acid.

Molecular Recognition of Polyhydroxy Compounds (e.g., Saccharides)

The ability of boronic acids to reversibly bind with diols, forming boronate esters, is a cornerstone of their use in molecular recognition, particularly for saccharides. This interaction is fundamental to the design of sensors and other recognition systems. However, research detailing the specific binding affinities, selectivity, and thermodynamic parameters of this compound with various polyhydroxy compounds is not available.

Design and Formation of Supramolecular Architectures and Assemblies

The formation of complex, self-assembled structures is a key area of supramolecular chemistry. Boronic acids can act as building blocks in these architectures through hydrogen bonding and other non-covalent interactions. There is no published research on the specific supramolecular structures formed from this compound.

Crystal Engineering and Hydrogen Bonding Interactions

The crystalline state offers a precise way to study molecular interactions. The boronic acid group, with its hydroxyl moieties, is an excellent hydrogen bond donor and acceptor, making it a valuable component in crystal engineering. Analysis of the crystal structure of this compound and its co-crystals would provide insight into its hydrogen bonding patterns and preferred supramolecular synthons. At present, such crystallographic data is not available in the literature.

Functional Materials Science and Engineering

The incorporation of boronic acids into functional materials is an active area of research. These materials often exhibit responsive behaviors or are used in sensing applications.

Integration into Responsive Polymer Systems

Boronic acid-containing polymers can respond to changes in pH or the presence of saccharides, leading to applications in drug delivery and diagnostics. There are no studies describing the synthesis or properties of polymers that specifically incorporate this compound.

Development of Chemical Sensors and Probes

The diol-binding properties of boronic acids are frequently exploited in the development of chemical sensors, often with a fluorescent or colorimetric output. While a promising candidate for such applications, this compound has not been featured in the published literature as a component of a chemical sensor or probe.

Applications in Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

There is currently a lack of specific research data and detailed findings on the direct application of this compound in the fabrication or function of optoelectronic devices and Organic Light-Emitting Diodes (OLEDs). While boronic acid derivatives are generally important in the synthesis of organic materials for these technologies, the specific contribution or performance metrics of this compound in this context have not been detailed in available research.

Analytical and Separation Sciences

In the fields of analytical and separation sciences, boronic acids are often explored for their ability to interact with diols, such as those found in biomolecules. However, specific methodologies and research findings concerning the use of this compound for these purposes are not well-documented.

Co-extraction and Purification of Biomolecules (e.g., Sugars)

There are no specific, detailed research findings available that describe the use of this compound as a co-extractant for the purification of biomolecules like sugars. The effectiveness and specific conditions for such applications have not been reported in the scientific literature.

Enrichment Strategies for Mass Spectrometry Analysis

Similarly, there is a lack of available scientific literature detailing the application of this compound in enrichment strategies for mass spectrometry analysis. While boronic acids can be used to derivatize and selectively capture certain analytes, the specific use of this compound for such purposes has not been documented.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 4 Ethyl 3,5 Dimethylphenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-Ethyl-3,5-dimethylphenylboronic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of its atomic arrangement and connectivity.

Multi-nuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR, offers a complete picture of the molecular structure of this compound. The chemical shifts in these spectra are influenced by the electronic environment of each nucleus, providing valuable structural information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons. The aromatic region would likely show a singlet for the two equivalent aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The two equivalent methyl groups on the aromatic ring would appear as a single sharp singlet. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent, sometimes leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, separate signals are expected for the different aromatic carbons, including the carbon attached to the boron atom (ipso-carbon), the carbons bearing the methyl and ethyl groups, and the unsubstituted aromatic carbons. The ethyl and methyl carbons will also show characteristic signals in the aliphatic region of the spectrum. The signal for the ipso-carbon directly attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus. rsc.org

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for characterizing organoboron compounds. The chemical shift of the boron-11 nucleus is sensitive to its coordination number and the nature of the substituents. For tricoordinate boronic acids like this compound, a single broad signal is typically observed in the range of δ 27-33 ppm. sdsu.eduacs.org The precise chemical shift can be influenced by solvent effects and the potential for the formation of cyclic anhydrides known as boroxines. nih.gov

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~7.4 s Ar-H
¹H ~2.6 q -CH₂-
¹H ~2.3 s Ar-CH₃
¹H ~1.2 t -CH₂-CH₃
¹³C ~145 s Ar-C (ipso-B)
¹³C ~140 s Ar-C (ipso-Et)
¹³C ~135 s Ar-C (ipso-Me)
¹³C ~130 s Ar-CH
¹³C ~25 s -CH₂-
¹³C ~20 s Ar-CH₃
¹³C ~15 s -CH₂-CH₃
¹¹B ~30 br s -B(OH)₂

s = singlet, t = triplet, q = quartet, br s = broad singlet

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule, which is crucial for confirming the proposed structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the aromatic protons and their attached aromatic carbons, the methylene protons with the methylene carbon, and the methyl protons of both the ethyl and aromatic methyl groups with their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the aromatic methyl protons to the adjacent aromatic carbons, and from the aromatic protons to the ipso-carbons. numberanalytics.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of boronic acids. researchgate.net In ESI-MS, this compound can be observed as various ions, including the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The gas-phase chemistry of arylboronic acids under ESI conditions can be complex, often involving the formation of dimers or trimers (boroxines), as well as adducts with solvent molecules. rsc.org

Furthermore, ESI-MS is a valuable tool for studying the complexation of boronic acids with diols. Boronic acids are known to reversibly form cyclic esters with diols, and these complexes can be readily detected by ESI-MS, providing insights into the binding affinity and stoichiometry of the interaction. nih.govacs.org

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₅BO₂), the theoretical exact mass can be calculated and compared to the experimentally determined mass to confirm the molecular formula with high confidence.

Theoretical Exact Mass Calculation for C₁₀H₁₅BO₂:

Ion Formula Theoretical m/z
[M+H]⁺ C₁₀H₁₆BO₂⁺ 179.1243
[M+Na]⁺ C₁₀H₁₅BO₂Na⁺ 201.1062

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex mixtures. An LC system is used to separate the components of a sample, which are then introduced into a mass spectrometer for detection and quantification. scirp.orgresearchgate.net

For the quantitative analysis of this compound, a reversed-phase LC method could be developed to separate it from impurities or other components in a sample matrix. The mass spectrometer, often a triple quadrupole instrument, would be operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method allows for accurate quantification even at very low concentrations. acs.org Derivatization of the boronic acid may sometimes be employed to enhance its ionization efficiency and sensitivity in LC-MS/MS analysis. scirp.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the vibrational modes of molecules. rouken.bio Each technique provides a unique "fingerprint" based on how a molecule's bonds vibrate upon interaction with electromagnetic radiation, allowing for detailed structural elucidation. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. rouken.bio This technique is exceptionally useful for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is expected to reveal characteristic absorption bands corresponding to its distinct structural components.

The analysis of related phenylboronic acid compounds provides a basis for assigning the expected vibrational modes. researchgate.netcdnsciencepub.com The most prominent features in the FTIR spectrum would be those associated with the boronic acid moiety [-B(OH)₂] and the substituted phenyl ring.

Key Expected FTIR Absorption Bands:

O-H Stretching: The hydroxyl groups of the boronic acid function will exhibit broad and strong absorption bands in the region of 3200-3600 cm⁻¹. The breadth of this peak is due to intermolecular hydrogen bonding, a common feature in the solid state of boronic acids.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methyl substituents would appear between 2850-2975 cm⁻¹.

B-O Stretching: The asymmetric stretching of the B-O bonds is one of the most characteristic vibrations for boronic acids, typically appearing as a strong band in the 1330-1380 cm⁻¹ range.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the phenyl ring are expected to produce medium to strong peaks in the 1450-1600 cm⁻¹ region.

B-O-H Bending: In-plane bending vibrations of the B-O-H group are typically observed around 1000-1200 cm⁻¹. cdnsciencepub.com

The following table summarizes the anticipated FTIR peaks for this compound based on data from analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Hydrogen-bonded)3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2975Medium-Strong
Aromatic C=C stretch1450 - 1600Medium-Strong
Asymmetric B-O stretch1330 - 1380Strong
B-O-H in-plane bend1000 - 1200Medium

This is an interactive data table. You can sort and filter the data.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. mdpi.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. This often means that symmetric vibrations and bonds involving non-polar groups (like C-C bonds in the aromatic ring) produce strong Raman signals.

For this compound, Raman spectroscopy would provide a detailed molecular fingerprint, confirming the identity and purity of the compound. Key features in the Raman spectrum would include:

Ring Breathing Mode: A strong, sharp peak characteristic of the entire phenyl ring vibrating symmetrically, typically observed near 1000 cm⁻¹.

Trigonal Ring Bending: A sharp band around 1580-1610 cm⁻¹ is characteristic of the aromatic ring structure.

B-C Stretching: The vibration of the bond between the boron atom and the phenyl ring carbon would also be Raman active.

Substituent Vibrations: The C-C stretching of the ethyl group and the symmetric vibrations of the methyl groups would also be observable.

Systematic studies on substituted phenylboronic acids have shown that the type and position of substituents significantly influence the vibrational spectra, making Raman a sensitive probe of molecular structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, extensive research on other arylboronic acids provides a reliable model for its expected solid-state structure. researchgate.net Phenylboronic acids almost universally form hydrogen-bonded dimers in the crystal lattice. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

These dimeric units then typically self-assemble into larger supramolecular structures, such as infinite ribbons or sheets, through additional intermolecular hydrogen bonds. The steric bulk of the ethyl and dimethyl groups on the phenyl ring of this compound would influence the packing of these dimers in the crystal lattice.

Below is a table of representative crystallographic data for a related compound, illustrating the type of information obtained from an X-ray diffraction study.

ParameterExample Value (for a related arylboronic acid)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.277
b (Å)9.431
c (Å)12.941
β (°)107.94
Volume (ų)1425.6
Z (Molecules/Unit Cell)4

This is an interactive data table. You can sort and filter the data.

Surface-Sensitive Characterization Techniques

Understanding the behavior of this compound at interfaces is crucial for its application in sensors, molecular recognition, and surface modification. Surface-sensitive techniques provide nanoscale information about how these molecules organize and interact on a solid support.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. mdpi.com It uses a sharp tip mounted on a cantilever to scan the sample surface, generating a detailed topographical map. AFM is particularly valuable for studying the formation of self-assembled monolayers (SAMs), as it can be performed in both air and liquid environments. nih.govmdpi.com

By immobilizing this compound on a suitable substrate (e.g., a hydroxylated surface or a pre-functionalized gold surface), AFM can be used to:

Visualize Monolayer Formation: Directly observe the growth and coverage of the molecular layer on the substrate.

Measure Film Thickness: By creating a scratch in the monolayer, the height difference between the substrate and the film surface can be measured, providing an accurate determination of the monolayer's thickness.

Simulations and experimental work on other SAMs show that AFM can resolve features down to the individual molecular level, providing insights into the packing and orientation of the molecules within the monolayer. nih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular binding events at a sensor surface. nih.gov The technique detects changes in the refractive index at the surface of a thin metal film (typically gold) as molecules bind or dissociate. nih.gov This allows for the precise determination of binding kinetics (association rate, kₐ; dissociation rate, k𝒹) and affinity (equilibrium dissociation constant, Kᴅ). rouken.bioresearchgate.net

To study the interfacial interactions of this compound, the molecule would first be immobilized on an SPR sensor chip. An analyte of interest would then be flowed over the surface. The boronic acid functional group is well-known for its ability to form reversible covalent bonds with cis-diols, such as those found in saccharides and glycoproteins.

SPR could be used to quantify:

Binding Specificity: Testing the binding of various diol-containing analytes to determine the selectivity of the immobilized boronic acid.

Kinetic Parameters: Measuring the rates of association and dissociation to understand the dynamics of the boronic acid-diol interaction.

Affinity Constants: Calculating the equilibrium dissociation constant (Kᴅ) to quantify the strength of the binding interaction.

The table below presents typical kinetic data that can be obtained from an SPR experiment.

Interaction ParameterSymbolTypical UnitsInformation Provided
Association Rate ConstantkₐM⁻¹s⁻¹Rate of complex formation
Dissociation Rate Constantk𝒹s⁻¹Stability of the complex
Equilibrium Dissociation ConstantKᴅM (molar)Binding affinity (strength)

This is an interactive data table. You can sort and filter the data.

Computational and Theoretical Studies of 4 Ethyl 3,5 Dimethylphenylboronic Acid

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Currently, there are no published DFT studies specifically for 4-Ethyl-3,5-dimethylphenylboronic acid. Research in this area would typically involve optimizing the molecule's geometry to determine its most stable three-dimensional structure. Key outputs from such a study would include:

Optimized Geometric Parameters: Bond lengths (e.g., C-B, B-O, C-C) and bond angles, which would reveal the influence of the ethyl and dimethyl substitutions on the phenyl ring and the boronic acid group.

Electronic Properties: Calculated values for dipole moment, Mulliken atomic charges, and molecular electrostatic potential (MEP) maps. These would provide insights into the molecule's polarity and reactive sites. For instance, an MEP map would visualize electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyExpected Information (No Data Available)
C-B Bond Length (Å)Data not available
B-O Bond Lengths (Å)Data not available
Dihedral Angle (C-C-B-O)Data not available
Dipole Moment (Debye)Data not available
Mulliken Charge on BoronData not available

Mechanistic Pathway Calculations and Transition State Analysis

No mechanistic studies involving this compound have been computationally modeled. Such studies are crucial for understanding its reactivity in key chemical transformations like the Suzuki-Miyaura cross-coupling reaction. Theoretical calculations would aim to:

Identify Transition States: Determine the structures and energies of transition states for the key steps of a reaction, such as transmetalation.

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis for this compound is not present in the literature. This analysis is fundamental to understanding a molecule's reactivity and electronic properties. wikipedia.org A typical FMO study would report:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values are essential for predicting how the molecule will interact with other reagents. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Orbital Distributions: Visualization of the HOMO and LUMO surfaces to see where the electron density is concentrated. This would show which atoms are most involved in electrophilic and nucleophilic interactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Information (No Data Available)
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Catalytic Systems Incorporating Arylboronic Acids

Arylboronic acids are foundational reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The future exploration of 4-Ethyl-3,5-dimethylphenylboronic acid in novel catalytic systems is a promising avenue of research. The ethyl and dimethyl groups on the phenyl ring can influence the electronic and steric properties of the boronic acid, which in turn can modulate its reactivity and selectivity in catalytic cycles.

Future research could focus on designing and synthesizing novel ligands that can work in concert with this compound to create highly efficient and selective catalytic systems. For instance, the steric hindrance provided by the flanking methyl groups and the ethyl group could be advantageous in controlling the stereoselectivity of certain reactions.

Furthermore, the application of this compound as a catalyst itself, or as a co-catalyst, in other types of organic transformations beyond cross-coupling reactions warrants investigation. Arylboronic acids have shown potential in promoting reactions such as dehydrative C-alkylation and allylation. researchgate.netacs.org The specific substitution pattern of this compound might offer unique catalytic activities in these and other undiscovered catalytic processes.

Table 1: Potential Catalytic Applications of this compound

Catalytic ApplicationPotential Role of this compoundExpected Advantage
Suzuki-Miyaura CouplingCoupling partner with enhanced stability and controlled reactivity.Improved yields and selectivity in the synthesis of sterically hindered biaryls. researchgate.netsemanticscholar.org
Direct C-H ArylationArylating agent under palladium or other transition metal catalysis.Potential for regioselective functionalization of complex molecules.
Asymmetric CatalysisChiral derivatization for use as a ligand or catalyst.Enantioselective synthesis of valuable organic compounds.
Frustrated Lewis Pair ChemistryLewis acidic component in combination with a bulky Lewis base.Activation of small molecules for novel transformations.

Advanced Design Principles for Responsive Supramolecular Architectures

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in supramolecular chemistry. nih.gov This interaction is often responsive to external stimuli such as pH, temperature, or the presence of specific analytes, making boronic acid-containing molecules excellent building blocks for dynamic and "smart" materials. nih.gov

Future research into this compound in this context should focus on the design and synthesis of novel supramolecular architectures with tailored responsiveness. The hydrophobic nature of the 4-ethyl-3,5-dimethylphenyl group could be exploited to create amphiphilic structures that self-assemble in aqueous environments. The steric bulk of this substituent could also be used to control the geometry and stability of the resulting supramolecular assemblies.

Advanced design principles could involve the incorporation of this compound into complex molecular systems, such as polymers, dendrimers, or nanoparticles, to create materials with hierarchical structures and emergent properties. rsc.org For example, polymers functionalized with this boronic acid could exhibit stimuli-responsive changes in their solubility, viscosity, or self-assembly behavior.

Table 2: Design Principles for Supramolecular Architectures

Design PrincipleSupramolecular StructurePotential Application
Reversible Covalent BondingpH-responsive hydrogels and micelles. nih.govControlled drug delivery, tissue engineering scaffolds.
Host-Guest ChemistryMolecular cages and capsules for guest encapsulation.Selective sensing and separation of small molecules.
Self-AssemblyVesicles, nanotubes, and other ordered nanostructures.Nanoreactors, templates for materials synthesis.
Interfacial EngineeringMonolayers and thin films on surfaces.Smart coatings, responsive membranes.

Integration into Emerging Functional Materials with Tunable Properties

The integration of this compound into emerging functional materials represents a highly interdisciplinary research direction with the potential for significant technological impact. The unique properties of this molecule can be harnessed to develop materials with tunable optical, electronic, or mechanical properties.

In the field of sensor technology, for instance, the boronic acid moiety can act as a recognition site for saccharides and other diol-containing biomolecules. chemimpex.com The specific substitution pattern on the phenyl ring of this compound could influence the binding affinity and selectivity of such sensors. Future research could focus on incorporating this compound into fluorescent or colorimetric sensing platforms for the detection of biologically relevant analytes.

Furthermore, the incorporation of this compound into polymeric materials could lead to the development of novel functional polymers with tunable properties. For example, boronic acid-functionalized polymers can exhibit self-healing capabilities or be used in the fabrication of advanced separation membranes. acs.org The steric and electronic characteristics of the 4-ethyl-3,5-dimethylphenyl group would likely play a crucial role in determining the macroscopic properties of these materials.

Table 3: Emerging Functional Materials Incorporating Arylboronic Acids

Material TypeTunable PropertyPotential Application
Fluorescent SensorsEmission wavelength and intensity.Detection of glucose and other biologically important diols. nih.gov
Self-Healing PolymersRate and efficiency of healing.Durable coatings, recyclable plastics.
Separation MembranesPermeability and selectivity.Water purification, selective separation of saccharides.
Organic ElectronicsCharge transport and luminescence.Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs).

Q & A

Q. What are the critical safety protocols for handling 4-Ethyl-3,5-dimethylphenylboronic acid in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (category 2A hazards) .
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particulates.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR peaks with reference data (e.g., δ ~7.2 ppm for aromatic protons, δ ~25 ppm for methyl carbons) .
    • FTIR : Confirm boronic acid B-O stretching vibrations (~1340 cm1^{-1}) and absence of anhydride impurities (~1780 cm1^{-1}) .
    • HPLC : Use a C18 column with UV detection (254 nm) and acetonitrile/water mobile phase to quantify purity (>95%) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT/B3LYP Modeling : Optimize geometry using Gaussian 09 with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~5 eV) indicates electrophilic reactivity at the boron center .
  • Molecular Docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to predict regioselectivity in Suzuki-Miyaura couplings .
  • Solvent Effects : Use COSMO-RS to model solvent polarity impacts on reaction kinetics (e.g., THF vs. DMF) .

Q. How can conflicting spectroscopic data (e.g., FTIR vs. NMR) be reconciled when characterizing boronic acid derivatives?

Methodological Answer:

  • Contamination Check : Run ESI-MS to detect trace anhydrides or dimerization byproducts (e.g., m/z = [M+H]+^+ ± 18 for water adducts) .
  • Deuterated Solvent Artifacts : Ensure NMR solvents (e.g., DMSO-d6_6) do not react with the boronic acid to form spurious peaks.
  • Theoretical Validation : Compare experimental FTIR spectra with simulated spectra from DFT vibrational modes to identify misassigned peaks .

Q. What synthetic strategies optimize regioselectivity when introducing ethyl/methyl substituents on phenylboronic acid cores?

Methodological Answer:

  • Directed Ortho-Metalation : Use tert-butyllithium and (-)-sparteine to deprotonate 3,5-dimethylphenyl precursors, followed by B(OMe)3_3 quench .
  • Suzuki Coupling : Pair 4-bromo-3,5-dimethyltoluene with bis(pinacolato)diboron (1.2 eq.) and Pd(dppf)Cl2_2 catalyst (2 mol%) in THF at 80°C .
  • Protection/Deprotection : Temporarily protect boron with pinacol ester to prevent deboronation during alkylation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.